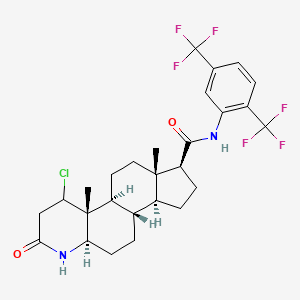
Chlorodutasteride
Overview
Description
Dutasteride is an antiandrogenic compound used for the treatment of symptomatic benign prostatic hyperplasia (BPH) in adult males by inhibiting 5-alpha reductase . It is a synthetic 4-azasteroid and is marketed under the trade name Avodart .
Molecular Structure Analysis
Dutasteride has a molecular weight of 528.5297 and a chemical formula of C27H30F6N2O2 .
Scientific Research Applications
Biological Responses to Chlorotoluron in Wheat
- Study : This research investigated the response of wheat plants to Chlorotoluron, a phenylurea herbicide. It focused on the metabolic adaptation of wheat to oxidative stress induced by this herbicide.
- Findings : Chlorotoluron accumulation in wheat was correlated with inhibited growth. It triggered oxidative stress, leading to cellular damage.
- Reference : Song et al., 2007.
Impact of Chlorotoluron on Wheat Bioavailability
- Study : This study explored how dissolved organic matter influences the accumulation of Chlorotoluron in wheat and its biological responses.
- Findings : Presence of organic matter mitigated the toxicity of Chlorotoluron to wheat plants.
- Reference : Song et al., 2010.
Cytotoxicity of Chlorhexidine
- Study : This research evaluated the cytotoxicity of Chlorhexidine, a chlorophenyl biguanide used in dentistry, using in vitro mammalian test systems.
- Findings : Chlorhexidine exhibited cytotoxic effects in a dose-dependent manner, disrupting cellular redox balance and causing cell death.
- Reference : Li et al., 2014.
Chlorophyll Fluorescence in Photosynthetic Competence Assessment
- Study : This study reviewed the use of chlorophyll fluorescence as a non-destructive method to assess photosynthetic competence in field studies.
- Findings : Chlorophyll fluorescence was effective in identifying plant stress and analyzing changes in photosynthetic capacity.
- Reference : Bolhár-Nordenkampf et al., 1989.
Genotoxicity and Cytotoxicity of Chlorhexidine
- Study : Investigated the genotoxicity and cytotoxicity of Chlorhexidine on macrophages.
- Findings : Chlorhexidine induced genotoxicity and cytotoxicity through reactive oxygen species generation.
- Reference : Li et al., 2014.
Mechanism of Action
Mode of Action
Chlorodutasteride, like Dutasteride, is likely to inhibit the 5-alpha reductase enzymes, thereby preventing the conversion of testosterone to DHT . This results in a decrease in the levels of DHT, leading to reduced stimulation of androgen receptors .
Biochemical Pathways
The action of Chlorodutasteride affects the androgen signaling pathway. By inhibiting the production of DHT, it reduces the activation of androgen receptors, which are involved in various biological processes such as hair growth and prostate gland enlargement .
Pharmacokinetics
Based on its structural similarity to dutasteride, it can be hypothesized that it may have similar adme (absorption, distribution, metabolism, and excretion) properties . Dutasteride is well absorbed in the digestive tract, widely distributed in the body, metabolized in the liver, and excreted in feces .
Result of Action
The inhibition of 5-alpha reductase enzymes by Chlorodutasteride leads to a decrease in DHT levels. This can result in the shrinkage of an enlarged prostate and the promotion of hair growth, which are the effects observed with Dutasteride treatment .
Action Environment
The action of Chlorodutasteride, like all drugs, can be influenced by various environmental factors. These can include the presence of other drugs, patient’s diet, age, and overall health status
Safety and Hazards
properties
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9-chloro-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31ClF6N2O2/c1-24-10-9-16-14(4-8-21-25(16,2)20(28)12-22(37)36-21)15(24)6-7-18(24)23(38)35-19-11-13(26(29,30)31)3-5-17(19)27(32,33)34/h3,5,11,14-16,18,20-21H,4,6-10,12H2,1-2H3,(H,35,38)(H,36,37)/t14-,15-,16-,18+,20?,21+,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZGQDFQXQLWNU-YJTRKWOXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C(CC(=O)N5)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC[C@@H]5[C@@]3(C(CC(=O)N5)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31ClF6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








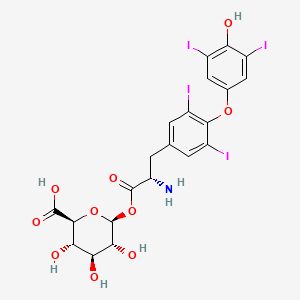
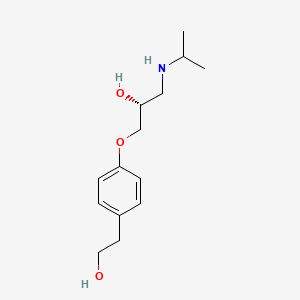
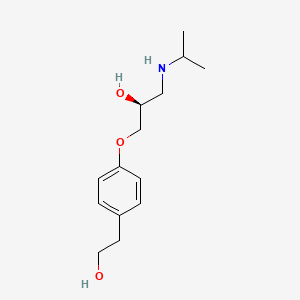
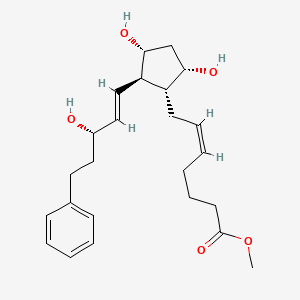
![(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B601880.png)


